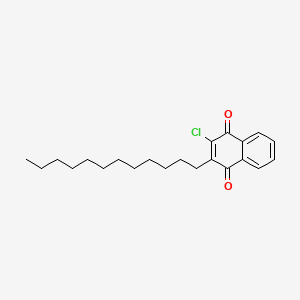
Sodium indol-1-ide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium indol-1-ide is an organometallic compound derived from indole, a heterocyclic aromatic organic compound. Indole itself is a significant structure in organic chemistry, known for its presence in many natural products and pharmaceuticals. The sodium derivative, this compound, is formed by the deprotonation of the nitrogen atom in the indole ring, resulting in a compound with unique reactivity and applications.
准备方法
Sodium indol-1-ide can be synthesized through various methods, primarily involving the deprotonation of indole. One common synthetic route involves the reaction of indole with a strong base such as sodium hydride (NaH) or sodium amide (NaNH2) in an aprotic solvent like tetrahydrofuran (THF). The reaction typically proceeds under inert atmosphere conditions to prevent moisture and oxygen from interfering with the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include using large-scale reactors, maintaining strict anhydrous conditions, and employing efficient purification techniques to ensure high yield and purity of the product.
化学反应分析
Sodium indol-1-ide undergoes various types of chemical reactions, including:
Substitution Reactions: The sodium atom in this compound can be replaced by other electrophiles, leading to the formation of various substituted indole derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
Oxidation and Reduction Reactions: this compound can participate in oxidation reactions to form indole-2-carboxylates or other oxidized products. Reduction reactions can also occur, leading to the formation of reduced indole derivatives.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions, forming complex heterocyclic structures. These reactions are often catalyzed by transition metals and proceed under mild conditions.
Common Reagents and Conditions:
Bases: Sodium hydride (NaH), sodium amide (NaNH2)
Solvents: Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO)
Catalysts: Transition metals like palladium, nickel, and copper
Major Products:
- Substituted indoles
- Indole-2-carboxylates
- Complex heterocyclic compounds
科学研究应用
Sodium indol-1-ide has a wide range of applications in scientific research, particularly in the fields of organic synthesis, medicinal chemistry, and materials science.
Organic Synthesis: It serves as a versatile intermediate for the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: Indole derivatives are known for their biological activities, including anticancer, antiviral, and anti-inflammatory properties. This compound is used in the synthesis of these bioactive compounds.
Materials Science: The compound is used in the preparation of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism of action of Sodium indol-1-ide involves its ability to act as a nucleophile due to the presence of the negatively charged nitrogen atom. This nucleophilicity allows it to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the compound interacts with electrophilic centers in other molecules, facilitating the formation of new chemical bonds.
相似化合物的比较
Sodium indol-1-ide can be compared with other similar compounds, such as:
Indole: The parent compound, which lacks the sodium atom and has different reactivity.
1-Lithioindole: Another organometallic derivative of indole, where lithium replaces sodium. It has similar reactivity but may differ in terms of reaction conditions and product selectivity.
Indole-3-carboxylate: A derivative where a carboxylate group is present at the 3-position of the indole ring, leading to different chemical properties and applications.
Uniqueness: this compound is unique due to its specific reactivity profile, which is influenced by the presence of the sodium atom. This makes it a valuable intermediate in organic synthesis, particularly for reactions requiring strong nucleophiles.
属性
分子式 |
C8H6NNa |
|---|---|
分子量 |
139.13 g/mol |
IUPAC 名称 |
sodium;indol-1-ide |
InChI |
InChI=1S/C8H6N.Na/c1-2-4-8-7(3-1)5-6-9-8;/h1-6H;/q-1;+1 |
InChI 键 |
VSYCUXURPINEGQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C[N-]2.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]benzonitrile](/img/structure/B8414120.png)






![2-(2-Benzo[1,3]dioxol-5-yl-5-methyl-thiazol-4-yl)-ethanol](/img/structure/B8414147.png)





